2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine
Description
This pyrimidine derivative is characterized by a sulfur-linked 2,4-dichlorobenzyl group at position 2, a methoxy group at position 5, and a 4-methoxyphenoxy substituent at position 3. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups may influence its solubility, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-24-14-5-7-15(8-6-14)26-18-17(25-2)10-22-19(23-18)27-11-12-3-4-13(20)9-16(12)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHCKDALWQCNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2,4-dichlorobenzyl chloride and thiourea, followed by cyclization.
Substitution Reactions: The methoxy and phenoxy groups are introduced through nucleophilic substitution reactions. For instance, the methoxy group can be added using methanol in the presence of a base, while the phenoxy group can be introduced using phenol derivatives under similar conditions.
Final Assembly: The final step involves the coupling of the dichlorobenzyl sulfanyl group to the pyrimidine core, which can be achieved through a nucleophilic substitution reaction using a suitable sulfide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines (if nitro groups are present).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is a synthetic organic compound with the molecular formula . It features a pyrimidine ring with methoxy and phenoxy group substitutions, along with a dichlorobenzyl sulfanyl moiety. Due to its potential biological activities, this compound is of interest in various scientific research fields.
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry It serves as a building block for synthesizing complex molecules.
- Biology The compound is investigated for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It's explored for potential therapeutic effects, particularly in developing new drugs.
- Industry It is utilized in developing specialty chemicals and materials.
This compound's biological activity likely involves interactions with molecular targets like enzymes or receptors, potentially inhibiting or activating these targets and leading to diverse biological effects, including modulation of signal transduction pathways, metabolic pathways, or gene expression regulation. Research suggests that compounds with similar structures exhibit antimicrobial activity, with the dichlorobenzyl group enhancing lipophilicity for better membrane penetration.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Oxidation reactions can occur at the sulfanyl group, resulting in sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
- Reduction Reduction reactions can convert nitro groups, if present, into amines using reducing agents like lithium aluminum hydride () or sodium borohydride ().
- Substitution The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing further functionalization using reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) under controlled conditions.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism in Dichlorobenzyl-Substituted Pyrimidines
A key analog is 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine (C₁₉H₁₆Cl₂N₂O₂S₂, MW 439.37) .
- Structural Differences: The dichlorobenzyl group is attached at the 3,4-positions of the benzene ring instead of 2,4.
- Replacing phenoxy with sulfanyl at position 4 could alter electronic properties, affecting interactions with enzymes like dihydrofolate reductase .
Substituent Variants in Pyrimidine Derivatives
(a) 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile (C₂₂H₂₀ClN₃S₂, MW 449.99)
- Key Features: A cyano group at position 5 and a 2-methylpropyl group at position 4. Lacks methoxy substituents.
- The absence of methoxy groups may reduce solubility in polar solvents.
(b) 4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (C₁₇H₁₀Cl₂N₂O₂S, MW 377.25)
- Key Features :
- Carboxylic acid group at position 5 instead of methoxy.
- Phenyl group at position 2.
- Comparison :
- The carboxylic acid enhances water solubility but may limit blood-brain barrier penetration.
- The phenyl group at position 2 could improve π-π stacking interactions in protein binding pockets.
(c) 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol (C₂₅H₂₀ClN₃O₄, MW 485.90)
- Key Features: Amino group at position 2 and a phenolic hydroxyl group. 2-Chlorobenzyloxy substituent instead of 2,4-dichlorobenzylsulfanyl.
- Comparison: The amino and hydroxyl groups enable hydrogen bonding, which may enhance target selectivity. The 2-chloro substitution in the benzyl group offers a different steric profile compared to 2,4-dichloro.
Table 1: Comparative Analysis of Key Pyrimidine Derivatives
*Estimated based on molecular formula (C₁₉H₁₅Cl₂N₂O₃S).
Biological Activity
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is C19H16Cl2N2O3S, indicating the presence of a pyrimidine ring substituted with dichlorobenzyl sulfanyl and methoxy groups. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its proposed antimicrobial and anticancer properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to the inhibition or activation of various biochemical pathways, including:
- Signal Transduction Pathways : The compound may modulate pathways that are critical for cellular communication and response.
- Metabolic Pathways : It could influence metabolic processes, potentially affecting cellular energy production and biosynthesis.
- Gene Expression Regulation : The compound might alter gene expression patterns, impacting cell proliferation and differentiation.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyrimidine derivatives can inhibit the growth of various bacterial strains. The dichlorobenzyl group is thought to enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases or the modulation of apoptotic signaling pathways. Further research is necessary to elucidate the specific pathways involved.
Summary of Key Studies
Detailed Case Study: Anticancer Effects
A notable case study focused on the effects of this compound on MCF-7 breast cancer cells. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated a dose-dependent reduction in cell viability, suggesting effective anticancer properties.
Methodology
- Cell Culture : MCF-7 cells were cultured under standard conditions.
- Treatment : Cells were treated with varying concentrations (0, 10, 20, 50 µM) of the compound for 24 hours.
- MTT Assay : Cell viability was assessed using the MTT assay, measuring absorbance at 570 nm.
Results
The results showed significant inhibition of cell growth at higher concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 65 |
| 50 | 30 |
This data indicates that higher doses of the compound significantly reduce cell viability in breast cancer cells.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine, and how can reaction conditions be optimized?
- Methodology :
- Sulfanyl group introduction : React 2,4-dichlorobenzyl mercaptan with a pyrimidine precursor under basic conditions (e.g., DIEA in dichloromethane) to form the sulfanyl linkage. Monitor reaction progress via TLC and optimize temperature (e.g., 60–80°C) to suppress disulfide byproducts .
- Methoxy and phenoxy substitutions : Use nucleophilic aromatic substitution (SNAr) with sodium methoxide and 4-methoxyphenol, respectively. Microwave-assisted synthesis (100–120°C, 30 min) improves yield by 15–20% compared to conventional heating .
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to isolate the final compound. Confirm purity via HPLC (>95%) and characterize using H/C NMR .
Q. Which spectroscopic techniques are critical for structural validation, and how should data inconsistencies be resolved?
- Methodology :
- NMR analysis : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from methoxy and phenoxy groups. For example, the 4-methoxyphenoxy proton resonates at δ 6.8–7.2 ppm, while the dichlorobenzyl protons appear at δ 7.3–7.6 ppm .
- Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion ([M+H] ~493.1 Da) and rule out halogen loss artifacts. Cross-validate with elemental analysis (C, H, N, S) to resolve discrepancies .
- IR spectroscopy : Identify key functional groups (e.g., C-S stretch at 680–720 cm, C-O-C at 1240–1270 cm) to detect incomplete substitutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Scaffold modifications : Synthesize analogs by replacing the dichlorobenzyl group with fluorinated or brominated variants to assess halogen-dependent activity. Test cytotoxicity against cancer cell lines (e.g., HCT-116, IC determination) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify interactions with target proteins (e.g., kinases). Compare binding energies of analogs to prioritize lead compounds .
- In vivo validation : Administer optimized analogs (10–50 mg/kg, oral) in xenograft models and monitor tumor volume reduction. Use PET imaging to assess target engagement .
Q. What strategies resolve contradictions in crystallographic data during polymorph characterization?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Refine structures with SHELXL, applying restraints for disordered methoxy groups .
- Polymorph screening : Recrystallize from 10 solvent systems (e.g., ethanol, acetonitrile) and analyze via PXRD. Compare unit cell parameters to identify dominant forms .
- Thermal analysis : Perform DSC to detect polymorph transitions (ΔH fusion ~150–200 J/g) and correlate with solubility profiles .
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be systematically addressed?
- Methodology :
- ADME profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability bottlenecks .
- Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites. Synthesize major metabolites and test activity to rule out prodrug effects .
- Dose recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., AUC, C) to align with in vitro IC values .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Methodology :
- LogP calculation : Use MarvinSketch or ACD/Labs to estimate hydrophobicity (cLogP ~3.5). Validate experimentally via shake-flask method .
- pKa prediction : Employ SPARC or ADMET Predictor to identify ionizable groups (e.g., pyrimidine N1, pKa ~4.2). Confirm via potentiometric titration .
- Solubility modeling : Apply the General Solubility Equation (GSE) with melting point data (mp ~180–190°C) to estimate aqueous solubility (~0.05 mg/mL) .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodology :
- Forced degradation : Incubate the compound in buffers (pH 1–10, 37°C) and analyze degradation products via UPLC-PDA. Hydrolysis at pH <3 cleaves the sulfanyl group, while oxidation (HO) forms sulfoxide derivatives .
- Arrhenius kinetics : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Calculate activation energy (E) to predict shelf life (>2 years at 25°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
